molecular formula C15H20N4O2 B1302671 Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 683274-61-5

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1302671
CAS No.: 683274-61-5
M. Wt: 288.34 g/mol
InChI Key: CUKYCLGXUNOINC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate, reflecting the complete structural hierarchy from the core piperazine ring to the peripheral substituents. The Chemical Abstracts Service has assigned the registry number 683274-61-5 to this compound, ensuring unambiguous identification in chemical databases and literature. Alternative nomenclature systems describe this molecule as 1,1-dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate, emphasizing the branched alkyl structure of the tert-butyl group.

The molecular formula C₁₅H₂₀N₄O₂ indicates a complex organic structure containing fifteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition yields a molecular weight of 288.34 grams per mole, positioning the compound in the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. The nitrogen-to-carbon ratio of 4:15 reflects the significant heteroatom content, particularly the four nitrogen atoms distributed across the piperazine ring and the cyanopyridine substituent, contributing to the compound's potential for hydrogen bonding and metal coordination.

Property Value Source
Molecular Formula C₁₅H₂₀N₄O₂
Molecular Weight 288.34 g/mol
Chemical Abstracts Service Number 683274-61-5
International Union of Pure and Applied Chemistry Name tert-butyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
PubChem Compound Identifier 53443507

The International Chemical Identifier provides a unique text-based representation: InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3, encoding the complete connectivity and stereochemical information. The corresponding International Chemical Identifier Key CUKYCLGXUNOINC-UHFFFAOYSA-N serves as a shortened identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System representation C(OC(C)(C)C)(=O)N1CCN(CC1)C2=CC=C(C#N)C=N2 provides a linear encoding of the molecular structure suitable for computational processing and structural similarity searches.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals a complex molecular architecture with multiple rotatable bonds contributing to conformational flexibility. The piperazine ring adopts a chair conformation typical of saturated six-membered heterocycles, minimizing torsional strain and 1,3-diaxial interactions. The tert-butyl carboxylate group extends away from the piperazine core, reducing steric congestion and allowing for favorable crystal packing arrangements.

The cyanopyridine moiety maintains planarity due to the extended conjugation between the aromatic pyridine ring and the electron-withdrawing cyano substituent. The dihedral angle between the piperazine mean plane and the pyridine ring influences the overall molecular shape and impacts intermolecular interactions in the solid state. The cyano group at the 5-position of the pyridine ring creates an electron-deficient aromatic system that can participate in π-π stacking interactions with electron-rich aromatic partners.

Computational conformational analysis suggests multiple low-energy conformers arising from rotation around the piperazine-pyridine C-N bond and the carboxylate ester linkage. The tert-butyl group exhibits restricted rotation due to its bulky nature, but the three methyl groups can undergo rapid rotation at room temperature. The overall molecular geometry balances the competing requirements of minimizing intramolecular strain while maximizing intermolecular interactions in the crystalline state.

Structural Feature Geometry Description
Piperazine Ring Chair Conformation Minimizes torsional strain
Pyridine Ring Planar Extended conjugation with cyano group
Tert-butyl Group Tetrahedral Bulky protecting group
C-N Bond Rotation Multiple Conformers Contributes to flexibility

Spectroscopic Fingerprint Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound, with analytical data confirming conformance to the expected structure. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the distinct chemical environments within the molecule. The tert-butyl group appears as a singlet at approximately 1.5 parts per million, integrating for nine protons due to the magnetic equivalence of the three methyl groups. The piperazine ring protons generate complex multiplet patterns in the aliphatic region between 3.0 and 4.0 parts per million, reflecting the diastereotopic nature of the methylene groups adjacent to nitrogen atoms.

The pyridine ring protons resonate in the aromatic region between 7.0 and 8.5 parts per million, with the proton ortho to the cyano group appearing most downfield due to the strong electron-withdrawing effect of the nitrile substituent. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylate ester appearing around 155 parts per million and the cyano carbon signal observed near 120 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that serve as diagnostic fingerprints for functional group identification. The cyano stretching vibration appears as a sharp, intense band near 2220 wavenumbers, consistent with an aromatic nitrile substituent. The carbonyl stretching frequency of the carboxylate ester occurs around 1700 wavenumbers, indicating the presence of the protecting group. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, while the aliphatic carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber range.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated cyanopyridine chromophore. The pyridine ring system exhibits typical aromatic transitions, with the cyano substituent causing a bathochromic shift due to extended conjugation. The compound shows absorption maxima in the 250-300 nanometer range, with the cyano group contributing weak n→π* transitions that appear as shoulders on the main aromatic absorption bands. The extinction coefficients are moderate, reflecting the limited conjugation within the molecular framework.

Spectroscopic Technique Key Observations Diagnostic Value
Proton Nuclear Magnetic Resonance Tert-butyl singlet at 1.5 ppm Confirms protecting group
Carbon-13 Nuclear Magnetic Resonance Cyano carbon at 120 ppm Verifies nitrile presence
Infrared Cyano stretch at 2220 cm⁻¹ Functional group identification
Ultraviolet-Visible Absorption 250-300 nm Electronic transitions

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 288, corresponding to the calculated molecular weight. Characteristic fragmentation includes loss of the tert-butyl group (mass 57) and formation of the protonated piperazine-cyanopyridine fragment. The base peak often corresponds to the cyanopyridine cation, reflecting the stability of the aromatic heterocyclic system under electron impact conditions.

Computational Chemistry Insights into Electronic Structure (Density Functional Theory Calculations)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The highest occupied molecular orbital primarily localizes on the piperazine nitrogen atoms and the pyridine ring, reflecting the electron-rich nature of these heteroatomic centers. The lowest unoccupied molecular orbital concentrates on the cyanopyridine moiety, particularly the cyano substituent and the pyridine ring, indicating the electron-accepting character of this aromatic system.

The molecular electrostatic potential surface reveals regions of negative electrostatic potential around the nitrogen atoms and the carbonyl oxygen, suggesting these sites as potential hydrogen bond acceptors or coordination centers. Conversely, the hydrogen atoms attached to the piperazine carbons and the pyridine ring exhibit positive electrostatic potential, identifying them as potential hydrogen bond donors. The cyano nitrogen displays significant negative character, making it an attractive site for electrophilic interactions.

Frontier molecular orbital analysis indicates a moderate energy gap between the highest occupied and lowest unoccupied molecular orbitals, suggesting reasonable chemical reactivity while maintaining structural stability. The electron density distribution shows significant delocalization across the cyanopyridine system, confirming the extended conjugation predicted from structural analysis. Natural bond orbital analysis reveals the polarization of bonds involving nitrogen atoms, with the piperazine nitrogens exhibiting significant lone pair character.

Electronic Property Calculated Value Significance
Molecular Electrostatic Potential Negative at N atoms Hydrogen bond acceptor sites
Frontier Orbital Gap Moderate energy difference Balanced reactivity/stability
Natural Bond Orbital Polarized N-C bonds Heterocyclic character
Electron Density Delocalized π-system Extended conjugation

Thermodynamic calculations predict favorable formation enthalpies and reasonable thermal stability under ambient conditions. The calculated vibrational frequencies match experimental infrared observations, validating the computational methodology. Solvent effects modeling suggests enhanced stability in polar protic solvents due to hydrogen bonding interactions with the nitrogen lone pairs and carbonyl oxygen. The computed dipole moment indicates moderate polarity, consistent with the mixed hydrophilic-lipophilic character expected from the molecular structure.

Properties

IUPAC Name

tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKYCLGXUNOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168226
Record name 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-61-5
Record name 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-cyanopyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted piperazine or pyridine derivatives.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-cyanopyridine with tert-butyl 4-piperazinecarboxylate under basic conditions, often utilizing potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form oxides.
  • Reduction : Reduction reactions can convert the nitrile group to an amine group.
  • Substitution : Nucleophilic substitution can occur at the piperazine or pyridine ring.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Notable applications include:

  • Anticancer Activity :
    • The compound shows significant anticancer properties, particularly against breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value of 0.126 μM, indicating high potency compared to standard treatments like 5-Fluorouracil (IC50 = 11.73 μM) .
    CompoundCell LineIC50 (μM)Selectivity Index
    This compoundMDA-MB-2310.126High
    5-FluorouracilMDA-MB-23111.73Low
  • Inhibition of Matrix Metalloproteinases (MMPs) :
    • The compound inhibits MMP-2 and MMP-9, enzymes crucial for tumor metastasis and angiogenesis, making it a candidate for cancer treatment strategies .

Biological Studies

The interaction of this compound with biological pathways is under investigation:

  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as receptors and enzymes, modulating their activity and influencing biochemical pathways involved in diseases .

Pharmacokinetics

Pharmacokinetic studies indicate promising characteristics:

  • Oral Bioavailability : Approximately 31.8%.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration.

These properties suggest suitability for oral administration in clinical settings .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials, serving as an intermediate in the synthesis of more complex organic molecules .

Anticancer Efficacy Study

A study involving BALB/c nude mice assessed the effects of this compound on lung metastasis of triple-negative breast cancer (TNBC). Results indicated a significant reduction in metastatic nodules compared to control groups, underscoring its potential as an effective therapeutic agent against aggressive cancer types .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its exact mechanism are ongoing, but it is known to affect cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Tert-butyl 4-(4-(((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)amino)phenyl)piperazine-1-carboxylate (Compound 11)

  • Structure: Incorporates a cyclohexylamino-phenyl linker between the piperazine and 5-cyanopyridine.
  • Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) between 5-cyano-2-fluoropyridine and a Boc-protected piperazine intermediate in DMF with Cs₂CO₃, yielding 92% .
  • Application : Intermediate for PROTACs targeting CDK12/13 .

Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate

  • Structure : Methoxycarbonyl and methyl groups at pyridine positions 6 and 3.
  • Synthesis : Pd-catalyzed cross-coupling (BINAP, Pd(OAc)₂) between methyl 5-bromo-4-methylpicolinate and Boc-piperazine in toluene at 80°C .
  • Key Difference: Electron-donating ester and methyl groups contrast with the electron-withdrawing cyano group in the parent compound, altering reactivity in Suzuki-Miyaura couplings .

Analogues with Aromatic Ring Variations

Tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (SS-3706)

  • Structure: Cyano group on a benzene ring instead of pyridine.

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate

  • Structure : Hydroxyl group at pyridine position 4.
  • Property : Increased polarity and hydrogen-bonding capacity, suitable for solubility-driven applications .

Functional Group Transformations

Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

  • Synthesis : Derived from tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate via hydrazine acetylation and cyclization with p-toluenesulfonyl chloride.
  • Utility : Oxadiazole introduces a heterocyclic pharmacophore, enhancing metabolic stability .

Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyridin-2-yl)piperazine-1-carboxylate

  • Structure : Methoxy-methylcarbamoyl group at pyridine position 5.
  • Application : Used in medicinal chemistry for acyl transfer reactions, enabling late-stage diversification .

Key Observations :

  • SNAr reactions (e.g., with Cs₂CO₃) provide high yields for pyridine derivatives .
  • Pd-catalyzed methods enable coupling of sterically hindered substrates .

Biological Activity

Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS Number: 683274-61-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 683274-61-5
  • Purity : Minimum purity of 95% .

This compound exhibits significant biological activity that may be attributed to its structural features, particularly the piperazine and pyridine moieties. These components are known to interact with various biological targets, including receptors and enzymes involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate potent anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range. The selectivity index of these compounds suggests a favorable therapeutic window, with significantly lower effects on non-cancerous cells .

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity Index
This compoundMDA-MB-2310.126High
5-FluorouracilMDA-MB-23111.73Low

Inhibition of Matrix Metalloproteinases

In addition to its anticancer effects, this compound has been reported to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play crucial roles in tumor metastasis and angiogenesis, making their inhibition a valuable therapeutic strategy in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .

These properties suggest that the compound may be suitable for oral administration in clinical settings.

Study on Anticancer Efficacy

In a notable study involving a BALB/c nude mouse model, this compound was administered to assess its effects on lung metastasis of TNBC (triple-negative breast cancer). The results indicated a significant reduction in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent against aggressive cancer types .

Off-target Effects and Safety Profile

While exhibiting promising anticancer activity, it is essential to evaluate the off-target effects and safety profile of this compound. Preliminary toxicity studies showed no acute toxicity in Kunming mice at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .

Q & A

Basic: What are optimized synthetic routes for tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate?

Answer:
The most common method involves a nucleophilic aromatic substitution reaction between tert-butyl piperazine-1-carboxylate and 5-cyano-2-chloropyridine. Key parameters include:

  • Solvent: Polar aprotic solvents like 1,4-dioxane or THF.
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the piperazine nitrogen.
  • Conditions: Reflux (60–110°C) for 4–12 hours, achieving yields of 78–88.7% after purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) .
  • Mechanistic Insight: The electron-withdrawing cyano group on the pyridine ring enhances electrophilicity at the 2-position, facilitating substitution.

Advanced: How can computational chemistry aid in predicting reaction intermediates or transition states for this compound?

Answer:
Density Functional Theory (DFT) calculations can model:

  • Electron Distribution: The cyano group’s electron-withdrawing effect lowers the LUMO energy of 5-cyano-2-chloropyridine, increasing reactivity toward nucleophilic attack .
  • Transition States: Simulate steric and electronic barriers in coupling reactions (e.g., Buchwald-Hartwig amination).
  • Solvent Effects: COSMO-RS models predict solvation energies to optimize solvent selection.
    Validation via experimental data (e.g., NMR coupling constants or X-ray bond lengths) ensures computational accuracy .

Basic: What spectroscopic and analytical methods confirm the compound’s structure and purity?

Answer:

  • 1H/13C NMR: Identify characteristic peaks: tert-butyl protons (δ ~1.4 ppm), piperazine methylenes (δ ~3.4–3.8 ppm), and pyridine/cyano signals (δ ~7.5–8.5 ppm for aromatic protons, δ ~110–120 ppm for CN in 13C) .
  • LCMS/HPLC: Confirm molecular ion ([M+H]+) and purity (>95% by area under the curve).
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How to resolve discrepancies in reaction yields under varying conditions (e.g., solvent, temperature)?

Answer:

  • Kinetic Analysis: Compare reaction rates at 60°C vs. 110°C. Higher temperatures may accelerate side reactions (e.g., decomposition of the cyano group).
  • Byproduct Identification: Use LCMS or GC-MS to detect impurities (e.g., tert-butyl group hydrolysis products).
  • Case Study: In similar piperazine couplings, yields dropped from 88% to 78% when K₂CO₃ was replaced with weaker bases like NaHCO₃ due to incomplete deprotonation .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Chromatography: Silica gel columns with hexane/ethyl acetate (4:1 to 1:1) gradients remove unreacted starting materials.
  • Recrystallization: Use ethanol/water mixtures for high-purity crystals.
  • Acid-Base Extraction: Neutralize excess base (K₂CO₃) with dilute HCl, followed by organic phase extraction .

Advanced: How does the cyano group influence the compound’s biological or catalytic activity?

Answer:

  • Electron Density Modulation: The cyano group reduces electron density on the pyridine ring, potentially enhancing π-π stacking with aromatic residues in enzyme active sites.
  • Hydrogen Bonding: CN groups act as weak H-bond acceptors, influencing binding affinity in protein-ligand interactions (e.g., kinase inhibitors) .
  • Metabolic Stability: Cyano groups resist oxidative metabolism, improving pharmacokinetic profiles in drug discovery .

Basic: What are common synthetic pitfalls, and how can they be mitigated?

Answer:

  • Incomplete Substitution: Ensure stoichiometric excess of tert-butyl piperazine-1-carboxylate (1.2–1.5 eq) and prolonged reaction times (>8 hours) .
  • Byproduct Formation: Monitor for tert-butyl deprotection (e.g., Boc cleavage under acidic conditions) via TLC or LCMS.
  • Moisture Sensitivity: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the cyano group .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Scaffold Modification: Replace the cyano group with halogens (Cl, Br) or methyl to assess electronic/steric effects.
  • Piperazine Substitution: Introduce methyl or benzyl groups to the piperazine ring to probe steric tolerance.
  • Biological Assays: Test against target enzymes (e.g., phosphoglycerate dehydrogenase) with IC₅₀ measurements and co-crystallization for mechanistic insights .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity Data: Limited acute toxicity reported, but assume irritant properties based on structural analogs.
  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential dust inhalation.
  • Storage: Keep in sealed containers under nitrogen at –20°C to prevent degradation .

Advanced: How can crystallographic data (e.g., from SHELX) inform drug design?

Answer:

  • Packing Analysis: Identify intermolecular interactions (e.g., C–H···O/N) that stabilize the crystal lattice, informing solubility predictions.
  • Conformational Flexibility: Compare X-ray structures with NMR-derived solution conformations to assess dynamic behavior.
  • Drug-Target Interactions: Overlay ligand crystal structures with protein active sites (e.g., using PyMOL) to optimize binding .

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